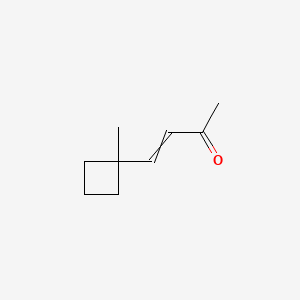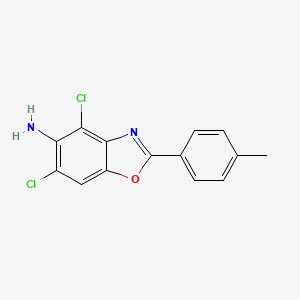
4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 4,6-dichloro-2-aminophenol.
Cyclization Reaction: The key step involves the cyclization of 4,6-dichloro-2-aminophenol with 4-methylphenylamine under specific reaction conditions. This cyclization forms the benzoxazole ring.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing suitable catalysts and solvents to enhance the reaction rate and selectivity.
Automated Purification Systems: Implementing automated purification systems to streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions to replace chlorine atoms.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and reduced forms of the compound.
科学研究应用
4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell growth, and other biological processes.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(4-methylphenyl)thiopyrimidine: A similar compound with a thiopyrimidine ring instead of a benzoxazole ring.
4,6-Dichloro-2-(4-methylphenyl)pyrimidine: Another related compound with a pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties
属性
分子式 |
C14H10Cl2N2O |
|---|---|
分子量 |
293.1 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-2-4-8(5-3-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
InChI 键 |
IVBRCAFKXUXUPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


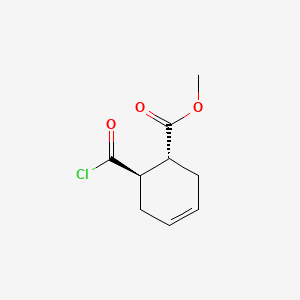
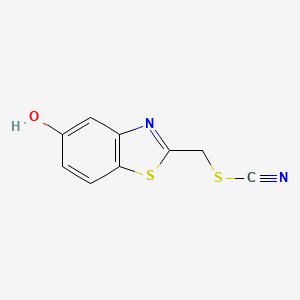
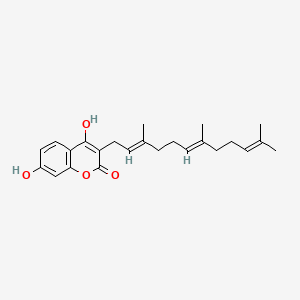
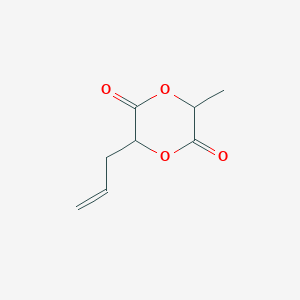
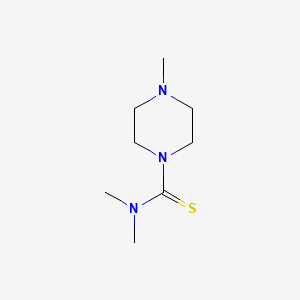
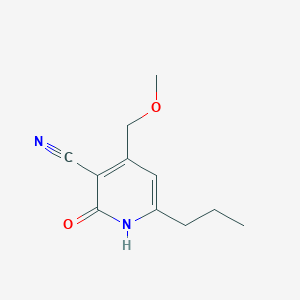
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
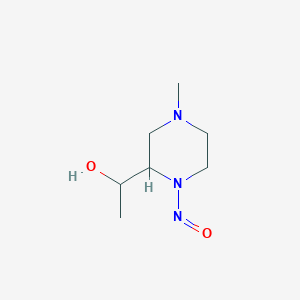
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
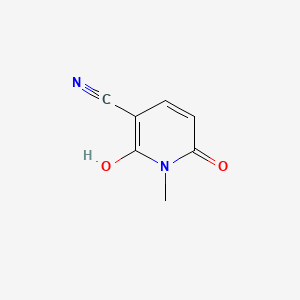
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)

![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
